molecular formula C17H26N2O7 B4043408 N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate

N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate

Cat. No.: B4043408
M. Wt: 370.4 g/mol
InChI Key: YMTWUPJABPLWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C17H26N2O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17400117 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Sorption Properties

Research on phenoxy herbicides, which share structural similarities with the compound , highlights their environmental behavior, specifically regarding sorption to soil and other matrices. The study by Werner et al. (2012) emphasizes that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, suggesting that similar compounds might exhibit comparable environmental interactions. This finding is crucial for understanding the environmental fate and potential contamination pathways of such chemicals (Werner, Garratt, & Pigott, 2012).

Neuroprotective Potential

The neuroprotective effects of specific compounds, including derivatives of N-Butylphthalide, have been extensively studied. Abdoulaye and Guo (2016) discuss how 3-N-Butylphthalide and its derivatives exhibit significant neuroprotective effects, suggesting potential therapeutic applications for neurodegenerative diseases. This research points to the broader implications of structurally similar compounds in neurology, indicating possible research avenues for N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate in neuroprotective treatments (Abdoulaye & Guo, 2016).

Toxicological Concerns and Environmental Impact

A comprehensive review on synthetic phenolic antioxidants (SPAs), such as those structurally related to this compound, by Liu and Mabury (2020), delves into environmental occurrence, human exposure, and toxicity. This study reveals the widespread environmental presence of SPAs and their potential health impacts, including endocrine disruption and carcinogenicity, underscoring the importance of understanding the environmental and health effects of similar compounds (Liu & Mabury, 2020).

Properties

IUPAC Name

N-butan-2-yl-4-(4-methyl-2-nitrophenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3.C2H2O4/c1-4-13(3)16-9-5-6-10-20-15-8-7-12(2)11-14(15)17(18)19;3-1(4)2(5)6/h7-8,11,13,16H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTWUPJABPLWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=C(C=C(C=C1)C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate
Reactant of Route 2
N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate
Reactant of Route 3
N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate
Reactant of Route 4
N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate
Reactant of Route 5
N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-4-(4-methyl-2-nitrophenoxy)-1-butanamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.